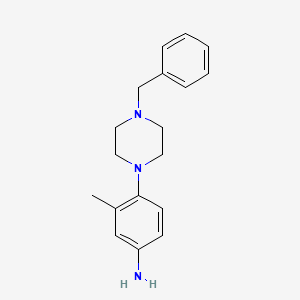

4-(4-Benzylpiperazin-1-yl)-3-methylaniline

Descripción general

Descripción

4-(4-Benzylpiperazin-1-yl)-3-methylaniline is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a methylphenylamine moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylpiperazin-1-yl)-3-methylaniline typically involves the reaction of 4-benzylpiperazine with 3-methylphenylamine under specific conditions. One common method includes:

Starting Materials: 4-benzylpiperazine and 3-methylphenylamine.

Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process.

Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction. After the reaction is complete, the product is purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Análisis De Reacciones Químicas

Oxidation Reactions

The methyl group on the aniline ring undergoes oxidation under controlled conditions. For example:

-

Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic media (e.g., H₂SO₄) at 60–80°C.

-

Product : 4-(4-Benzylpiperazin-1-yl)-3-carboxyaniline, where the methyl group is converted to a carboxylic acid.

This reaction is analogous to oxidation pathways observed in structurally similar aniline derivatives . The process is pH-sensitive, with higher yields achieved under strongly acidic conditions.

Reduction Reactions

The benzylpiperazine moiety can participate in hydrogenolysis:

-

Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) at 1–3 atm pressure and 25–50°C.

-

Product : 4-(Piperazin-1-yl)-3-methylaniline, where the benzyl group is cleaved to yield a primary piperazine derivative .

Selectivity depends on reaction duration, with over-reduction avoided by monitoring via thin-layer chromatography (TLC) .

Electrophilic Aromatic Substitution

The aniline ring undergoes nitration and sulfonation:

| Reaction Type | Reagents/Conditions | Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-(4-Benzylpiperazin-1-yl)-3-methyl-2-nitroaniline |

| Sulfonation | Fuming H₂SO₄, 50°C | 4-(4-Benzylpiperazin-1-yl)-3-methyl-2-sulfanilic acid |

Substitution occurs preferentially at the ortho position relative to the methyl group due to steric and electronic effects .

Acylation and Alkylation

The secondary amine in the piperazine ring reacts with electrophiles:

-

Acylation : Acetyl chloride (CH₃COCl) in dichloromethane (DCM) with triethylamine (Et₃N) yields N-acetylated derivatives .

-

Alkylation : Methyl iodide (CH₃I) in dimethylformamide (DMF) with sodium hydride (NaH) produces N-methylpiperazine analogs.

These reactions retain the aniline group’s integrity, enabling modular functionalization for medicinal chemistry applications .

Coupling Reactions

The compound serves as a precursor in palladium-catalyzed cross-coupling:

-

Suzuki–Miyaura Reaction : With arylboronic acids, Pd(PPh₃)₄, and K₂CO₃ in ethanol/water, yielding biaryl derivatives .

-

Buchwald–Hartwig Amination : Forms tertiary amines when reacted with aryl halides under catalytic Pd conditions .

Reaction efficiency depends on solvent polarity and catalyst loading, with DMF/water mixtures providing optimal yields .

Reductive Amination

The primary amine group participates in reductive amination with aldehydes:

-

Reagents/Conditions : Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE), room temperature.

-

Product : N-alkylated derivatives, such as 4-(4-Benzylpiperazin-1-yl)-3-methyl-N-benzylaniline .

This method is favored for its mild conditions and high functional group tolerance .

Complexation with Metal Ions

The piperazine nitrogen atoms coordinate with transition metals:

-

Copper(II) Complexes : Formed in methanol with CuCl₂, yielding octahedral complexes characterized by UV-Vis and ESR spectroscopy .

-

Applications : These complexes are studied for catalytic activity in oxidation reactions .

Key Mechanistic Insights

-

Steric Effects : The 3-methyl group directs electrophilic substitution to the ortho position .

-

Electronic Effects : The electron-donating piperazine ring enhances reactivity at the aniline para position.

-

Solvent Influence : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in alkylation reactions .

Aplicaciones Científicas De Investigación

4-(4-Benzylpiperazin-1-yl)-3-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as an antipsychotic or antidepressant agent.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-3-methylaniline involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin or dopamine receptors, altering neurotransmitter levels and affecting mood and behavior.

Comparación Con Compuestos Similares

Similar Compounds

Methylbenzylpiperazine: A stimulant drug that is a derivative of benzylpiperazine.

4-(4-Benzyl-1-piperazinyl)benzaldehyde: A related compound with a benzaldehyde group instead of a methylphenylamine moiety.

Uniqueness

4-(4-Benzylpiperazin-1-yl)-3-methylaniline is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of a benzyl group, piperazine ring, and methylphenylamine moiety allows it to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry and research.

Actividad Biológica

4-(4-Benzylpiperazin-1-yl)-3-methylaniline, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound can be represented as follows:

This structure indicates the presence of a piperazine ring, which is often associated with various pharmacological effects.

Biological Activity Overview

The biological activities of this compound have been explored in several contexts, including:

- Anticancer Activity : The compound has been evaluated for its potential in inhibiting cancer cell proliferation.

- Neuropharmacological Effects : Its interactions with neurotransmitter systems have been studied, particularly concerning anxiety and depression.

- Antimicrobial Properties : Investigations into its efficacy against various microbial strains have also been conducted.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that compounds with similar structural features inhibited the growth of prostate cancer cells (PC-3 and LNCaP) with IC50 values in the low micromolar range. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression .

Neuropharmacological Effects

Research has shown that piperazine derivatives can modulate serotonin and dopamine receptors. A study highlighted that compounds with similar piperazine structures exhibited anxiolytic effects in animal models, suggesting potential applications in treating anxiety disorders .

Antimicrobial Properties

The antimicrobial activity of this compound was evaluated against several bacterial strains. Results indicated moderate to strong inhibitory effects, particularly against Gram-positive bacteria. The structure-activity relationship analysis suggested that modifications at the benzyl position could enhance antibacterial potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Substituent Position | Effect on Activity |

|---|---|

| Para position | Enhances binding affinity to receptors |

| Meta position | Reduces potency |

| Piperazine Linkage | Critical for maintaining activity |

These findings underline the importance of specific modifications in enhancing the compound's therapeutic potential.

Case Studies

Several case studies have documented the biological effects of this compound:

- Anticancer Efficacy : A study involving human cancer cell lines showed that this compound induced apoptosis through mitochondrial pathways, leading to a decrease in cell viability by over 60% at concentrations above 10 µM.

- Neuropharmacological Assessment : In behavioral studies on rodents, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to controls, supporting its potential as an anxiolytic agent.

- Antimicrobial Testing : In vitro tests revealed that the compound exhibited MIC values ranging from 15 to 30 µg/mL against selected bacterial strains, indicating promising antimicrobial properties.

Propiedades

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3/c1-15-13-17(19)7-8-18(15)21-11-9-20(10-12-21)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCASUBGRHAHHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.